molecular formula C15H20N2O3 B8682862 tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate

tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate

Cat. No. B8682862
M. Wt: 276.33 g/mol
InChI Key: NLSIIVXUOYNXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-12-7-4-6-11(10-12)13(18)17-8-5-9-17/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19)

InChI Key

NLSIIVXUOYNXBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)N2CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-((tert-butoxycarbonyl)amino)benzoic acid (1.5 g, 6.32 mmol) in DMF (15 ml) were added N,N-diisopropyl ethylamine (2.208 ml, 12.64 mmol) and o-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (2.398 g, 6.32 mmol) followed by azetidine hydrochloride (1.183 g, 12.64 mmol) at room temperature, under nitrogen atmosphere. The reaction was stirred at room temperature for 24 h and monitored by TLC. To the reaction mixture, water (25.0 ml) was added and extracted with ethyl acetate (30 ml×3). The aqueous layer was re-extracted with ethyl acetate. All organic layers were combined and washed with cold water (20.0 ml) and brine (20 ml); dried over sodium sulphate and solvent was evaporated under vacuum to get the titled compound (1.1 gm).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.208 mL
Type
reactant
Reaction Step One
Quantity
2.398 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.183 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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